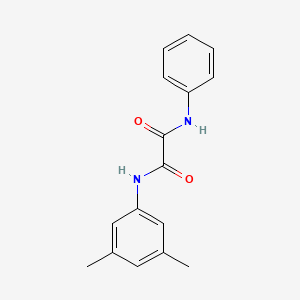![molecular formula C14H30N2 B12519244 Ethanamine;tricyclo[5.2.1.02,6]decane](/img/structure/B12519244.png)
Ethanamine;tricyclo[5.2.1.02,6]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanamine;tricyclo[5.2.1.02,6]decane is an organic compound with a unique tricyclic structure. It is known for its stability and is often used as a precursor in the synthesis of more complex molecules. The compound’s structure consists of a tricyclo[5.2.1.02,6]decane framework, which is a cage-like configuration, and an ethanamine group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethanamine;tricyclo[5.2.1.02,6]decane can be achieved through various methods. One common approach involves the hydrogenation of cyclopentadiene dimer to form endo- and exo-tricyclo[5.2.1.02,6]decanes. These intermediates can then be converted to the desired compound using ionic liquids and catalysts such as [Et3NH]+[Al2Cl7]− and CuSO4 .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation and advanced catalytic systems to ensure high yields and purity. The process typically includes multiple purification steps to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Ethanamine;tricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of fully saturated hydrocarbons
Substitution: Formation of substituted ethanamine derivatives
Aplicaciones Científicas De Investigación
Ethanamine;tricyclo[5.2.1.02,6]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Mecanismo De Acción
The mechanism of action of ethanamine;tricyclo[5.2.1.02,6]decane involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Tricyclodecane: Another tricyclic compound with a similar cage-like structure, used primarily in jet fuel due to its high energy density.
Isotwistane: Known for its presence in natural products and its challenging synthesis.
Uniqueness
Ethanamine;tricyclo[5.2.1.02,6]decane stands out due to its combination of a tricyclic framework and an ethanamine group, which provides unique reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C14H30N2 |
|---|---|
Peso molecular |
226.40 g/mol |
Nombre IUPAC |
ethanamine;tricyclo[5.2.1.02,6]decane |
InChI |
InChI=1S/C10H16.2C2H7N/c1-2-9-7-4-5-8(6-7)10(9)3-1;2*1-2-3/h7-10H,1-6H2;2*2-3H2,1H3 |
Clave InChI |
MPYOXCAHVAWKKU-UHFFFAOYSA-N |
SMILES canónico |
CCN.CCN.C1CC2C3CCC(C3)C2C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



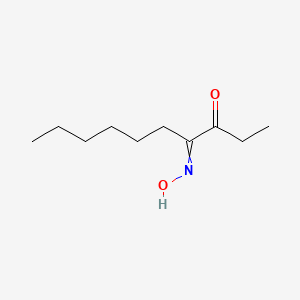
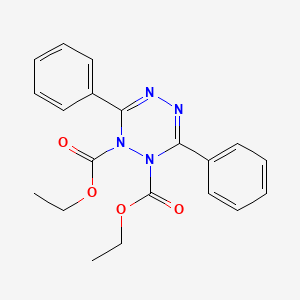
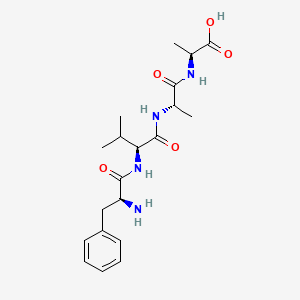

![N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine](/img/structure/B12519188.png)
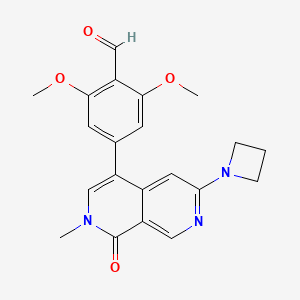
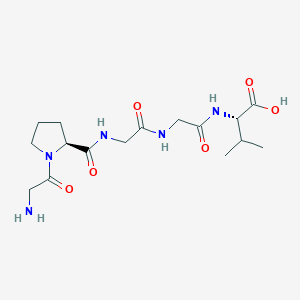

![4-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12519221.png)
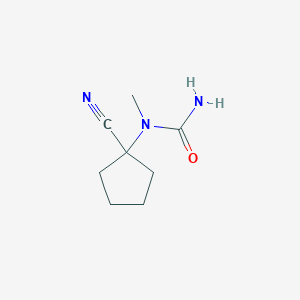

![Ethanone, 1,1'-[1,3-phenylenebis(methyleneoxy-3,1-phenylene)]bis-](/img/structure/B12519235.png)
